molecular formula C18H12N2O7 B2384425 (4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate CAS No. 700853-74-3

(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate

Cat. No.: B2384425
CAS No.: 700853-74-3
M. Wt: 368.301
InChI Key: AZRHAVSWGYNMQY-UHFFFAOYSA-N
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Description

(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate is a complex organic compound with the molecular formula C18H12N2O7 and a molecular weight of 368.301 This compound is known for its unique structural features, which include an acetamidophenyl group, a nitro group, and an oxochromene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetamidophenol with 6-nitro-2-oxochromene-3-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogenating agents like bromine (Br2) for halogenation.

Major Products Formed

    Reduction: Formation of 4-acetamidophenyl 6-amino-2-oxochromene-3-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the oxochromene moiety may participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate: A compound with similar structural features but different functional groups.

    6-Nitro-2-oxochromene-3-carboxylic acid: Shares the oxochromene core but lacks the acetamidophenyl group.

Uniqueness

(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate is unique due to its combination of an acetamidophenyl group, a nitro group, and an oxochromene carboxylate moiety.

Properties

IUPAC Name

(4-acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O7/c1-10(21)19-12-2-5-14(6-3-12)26-17(22)15-9-11-8-13(20(24)25)4-7-16(11)27-18(15)23/h2-9H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRHAVSWGYNMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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